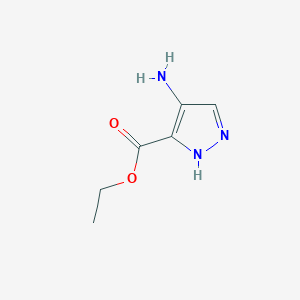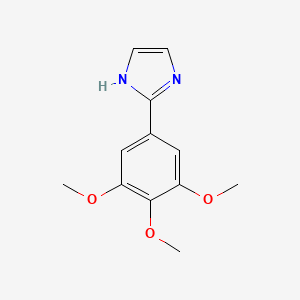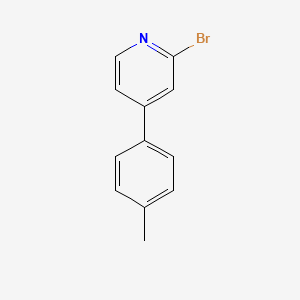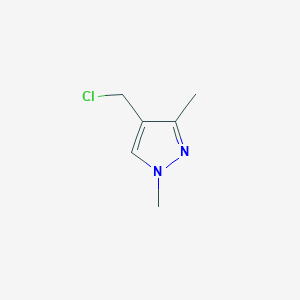
2-Methylquinolin-4-yl benzoate
説明
2-Methylquinolin-4-yl benzoate is a heterocyclic compound with a fused quinoline and benzoate moiety. Its molecular formula is C₁₇H₁₃NO₂ . Quinoline derivatives like this one have gained significant attention due to their versatile applications in industrial and medicinal chemistry . The compound’s structure consists of a benzene ring fused with a pyridine moiety, forming a characteristic double-ring system (Fig. 1).
Synthesis Analysis
Several synthesis protocols exist for quinolines, including classical methods like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols also contribute to the construction and functionalization of quinoline scaffolds . Notably, the Doebner–von Miller method is commonly employed for synthesizing 2-methylquinoline derivatives .
Molecular Structure Analysis
The molecular structure of 2-Methylquinolin-4-yl benzoate consists of a quinoline ring fused with a benzoate group. The presence of the methyl group at position 2 of the quinoline ring imparts unique properties to this compound .
Chemical Reactions Analysis
While various reactions can modify quinoline derivatives, the Doebner–von Miller synthesis remains a robust method for 2-methylquinoline. Researchers have also explored other techniques, such as metal-catalyzed reactions and ionic liquid-mediated processes .
科学的研究の応用
Chemosensor Development
A significant application of 2-methylquinolin-4-yl benzoate derivatives is in the development of chemosensors. A study by Cheng et al. (2008) demonstrates the synthesis of 8-hydroxyquinoline benzoates with various azo substituents, including 2-methyl-8-hydroxyquinoline. These compounds exhibit selective sensing capabilities for Hg2+, showing potential as Hg2+-selective chemosensors. This is particularly notable for 5-(4-dimethylaminophenylazo)-2-methylquinolin-8-yl benzoate, which changes color in the presence of Hg2+, allowing for the distinction of Hg2+ from other metal ions visually (Cheng, Zhang, Yang, Li, Yi, & Huang, 2008).
Synthesis of Fluorescent Compounds
Another application involves the synthesis and transformation of fluorescent compounds. Avetisyan, Aleksanyan, and Ambartsumyan (2007) synthesized 2- and 4-(2-methylquinolin-4-ylamino)benzoic acids and their ethyl benzoates, which showed fluorescence properties. This synthesis involved the reaction of substituted 4-chloro-2-methylquinolines with aminobenzoic acids, underlining the compound's utility in developing materials with fluorescent characteristics (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).
Biodegradation Studies
2-Methylquinolin-4-yl benzoate and its derivatives also play a role in environmental research, particularly in the study of biodegradation. Wang, Li, and Yang (2010) investigated the biodegradation of 2-methylquinoline, a related compound, in activated sludge under aerobic and denitrifying conditions. Their research provides insights into the environmental fate and degradation pathways of such compounds in wastewater treatment systems (Wang, Li, & Yang, 2010).
作用機序
The specific mechanism of action for 2-Methylquinolin-4-yl benzoate depends on its intended application. Quinoline derivatives often exhibit diverse biological activities, including antimicrobial, antitumor, and neuroprotective effects . Further studies are needed to elucidate its precise mode of action.
特性
IUPAC Name |
(2-methylquinolin-4-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12-11-16(14-9-5-6-10-15(14)18-12)20-17(19)13-7-3-2-4-8-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJPNWYLLYAXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinolin-4-yl benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



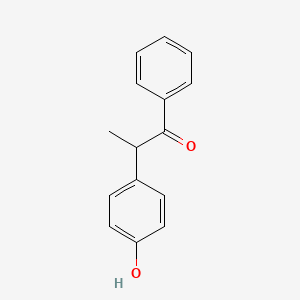
![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3-methanesulfonylbenzamide](/img/structure/B3213418.png)

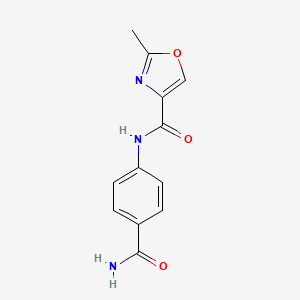
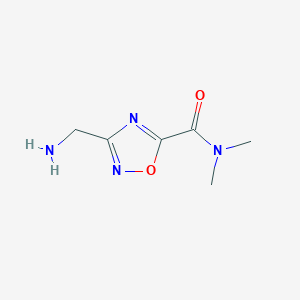
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B3213472.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B3213477.png)

